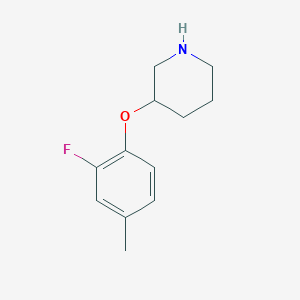
3-(2-Fluoro-4-methylphenoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-4-methylphenoxy)piperidine is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities . The presence of fluorine in the compound enhances its pharmacokinetic and physicochemical properties, making it a valuable candidate for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methylphenoxy)piperidine can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . Another method includes the fluorination of pyridine derivatives, which can be achieved using reagents like Selectfluor® .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoro-4-methylphenoxy)piperidine undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic Reagents: Sodium hydroxide, potassium tert-butoxide.
Electrophilic Reagents: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Applications De Recherche Scientifique
3-(2-Fluoro-4-methylphenoxy)piperidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-4-methylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain receptors, thereby modulating their activity . This compound can interact with enzymes, ion channels, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluoro-2-methylphenoxy)piperidine: Similar structure but different position of the fluorine atom.
Fluoropyridines: Compounds with fluorine atoms attached to pyridine rings.
Piperidine Derivatives: Various substituted piperidines with different functional groups.
Uniqueness
3-(2-Fluoro-4-methylphenoxy)piperidine is unique due to its specific substitution pattern, which imparts distinct physicochemical and biological properties. The presence of the fluorine atom at the 2-position of the phenoxy group enhances its metabolic stability and binding affinity to molecular targets .
Propriétés
Formule moléculaire |
C12H16FNO |
|---|---|
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
3-(2-fluoro-4-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-9-4-5-12(11(13)7-9)15-10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
Clé InChI |
SRWOZLYKUYJVRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC2CCCNC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


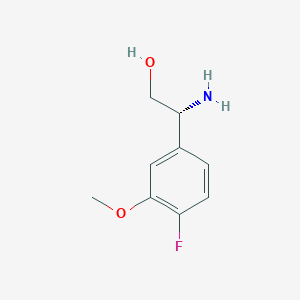
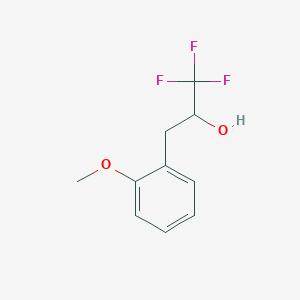
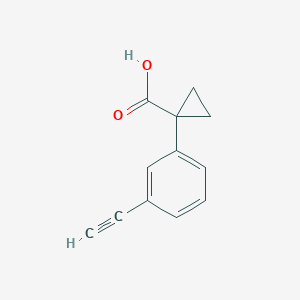
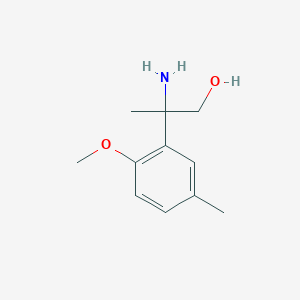
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)
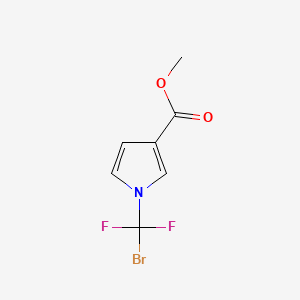
amine](/img/structure/B13611459.png)

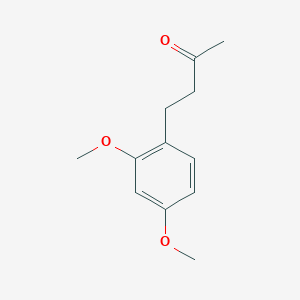
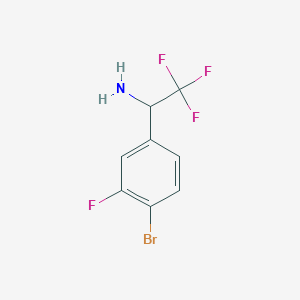
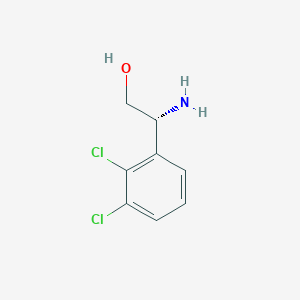
![2-[2-(Methylsulfanyl)phenyl]piperidine](/img/structure/B13611478.png)
![6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13611481.png)
![3-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13611495.png)
